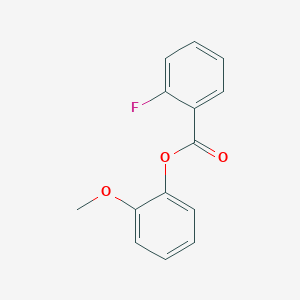

2-Methoxyphenyl 2-fluorobenzoate

Description

2-Methoxyphenyl 2-fluorobenzoate is an aromatic ester featuring a methoxy-substituted phenyl group esterified to 2-fluorobenzoic acid. Its molecular structure combines electron-donating (methoxy) and electron-withdrawing (fluorine) groups, influencing its physicochemical and spectroscopic properties. The ester’s stability, solubility, and reactivity are likely modulated by steric effects from the methoxyphenyl group and electronic effects from fluorine .

Properties

Molecular Formula |

C14H11FO3 |

|---|---|

Molecular Weight |

246.23 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2-fluorobenzoate |

InChI |

InChI=1S/C14H11FO3/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3 |

InChI Key |

WRJVZLGILZUYQH-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2F |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

(a) Methyl 4-Chloro-2-Fluorobenzoate

- Structure : Replaces the methoxyphenyl group with a methyl ester and introduces a chlorine substituent at the 4-position of the benzoate ring.

- Chlorine (electron-withdrawing) vs. methoxy (electron-donating) substituents alter electronic density on the aromatic ring, affecting reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .

(b) 4-Chloro-2-(4-Morpholinylcarbothioyl)Phenyl 2-Fluorobenzoate

- Structure : Incorporates a morpholinylcarbothioyl group and chlorine substituent.

- The thiocarbonyl group may increase stability against hydrolysis compared to oxygen-based esters .

(c) 2-Methoxy-4,6-Ditrifluoromethylbenzoic Acid Derivatives

- Structure : Features trifluoromethyl groups at the 4- and 6-positions of the benzoate ring.

- Key Differences :

Physicochemical Properties

| Property | 2-Methoxyphenyl 2-Fluorobenzoate | Methyl 4-Chloro-2-Fluorobenzoate | 4-Chloro-2-(Morpholinylcarbothioyl)Phenyl 2-Fluorobenzoate |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₁FO₃ (estimated) | C₈H₆ClFO₂ | C₁₈H₁₆ClFN₂O₂S |

| Molar Mass (g/mol) | ~258.25 | 188.58 | ~402.85 |

| Key Substituents | 2-methoxyphenyl, 2-fluoro | Methyl, 4-chloro, 2-fluoro | 4-chloro, morpholinylcarbothioyl, 2-fluoro |

| Solubility | Likely low in water; high in organic solvents | Moderate in polar aprotic solvents (e.g., DMF) | Enhanced solubility in polar solvents due to morpholine group |

| Stability | Moderate (steric protection from methoxyphenyl) | Higher hydrolysis susceptibility (methyl ester) | High (thiocarbonyl resistance to hydrolysis) |

Note: Data inferred from structural analogues in , and 8.

Spectroscopic and Computational Insights

Spectroscopy :

- The methoxy group in 2-methoxyphenyl 2-fluorobenzoate would produce distinct NMR signals (e.g., ~δ 3.8 ppm for OCH₃) and IR stretches (~1250 cm⁻¹ for C-O-C). Fluorine’s electronegativity may deshield adjacent protons, shifting NMR peaks upfield .

- Compared to Methyl 4-chloro-2-fluorobenzoate, the methoxyphenyl group introduces additional aromatic protons, complicating the NMR spectrum but aiding structural elucidation .

Computational Studies :

- Analogous triazolone-benzoate derivatives optimized using B3LYP/6-31G(d,p) methods () suggest that electron-donating groups like methoxy stabilize the ester via resonance, while electron-withdrawing groups (e.g., fluorine) polarize the carbonyl, enhancing electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.